BenchChemオンラインストアへようこそ!

2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

Medicinal Chemistry Drug Design ADME Prediction

2,4-Diethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2,4-dicarboxylate (CAS 300572-23-0) is a fully synthetic, multi-substituted thiophene-quinoline hybrid with molecular formula C27H24N2O5S and molecular weight 488.55 g/mol. The compound integrates a 2-phenylquinoline-4-carboxamide pharmacophore linked via an amide bridge to a 3-methylthiophene-2,4-dicarboxylate core bearing two ethyl ester groups.

Molecular Formula C27H24N2O5S
Molecular Weight 488.56
CAS No. 300572-23-0
Cat. No. B2830235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE
CAS300572-23-0
Molecular FormulaC27H24N2O5S
Molecular Weight488.56
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C27H24N2O5S/c1-4-33-26(31)22-16(3)23(27(32)34-5-2)35-25(22)29-24(30)19-15-21(17-11-7-6-8-12-17)28-20-14-10-9-13-18(19)20/h6-15H,4-5H2,1-3H3,(H,29,30)
InChIKeyHUQSGTQFKBFDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Diethyl 3-Methyl-5-(2-Phenylquinoline-4-Amido)Thiophene-2,4-Dicarboxylate (CAS 300572-23-0): Structural Identity and Baseline Characterization for Procurement Decisions


2,4-Diethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2,4-dicarboxylate (CAS 300572-23-0) is a fully synthetic, multi-substituted thiophene-quinoline hybrid with molecular formula C27H24N2O5S and molecular weight 488.55 g/mol. The compound integrates a 2-phenylquinoline-4-carboxamide pharmacophore linked via an amide bridge to a 3-methylthiophene-2,4-dicarboxylate core bearing two ethyl ester groups . It is catalogued in the ZINC database (ZINC5495324) with a computed logP of 4.037 and is currently classified as an orphaned compound with no known activity in ChEMBL 20 [1]. The compound is commercially available from multiple suppliers in quantities ranging from milligrams to multi-gram scale, with reported purities of ≥98% (HPLC) .

Why Generic Substitution of 2,4-Diethyl 3-Methyl-5-(2-Phenylquinoline-4-Amido)Thiophene-2,4-Dicarboxylate Fails: The Structural Specificity Imperative


The target compound occupies a precise intersection of three tunable structural domains—the 2-aryl substituent on quinoline, the ester groups on the thiophene ring, and the amide linker—that collectively govern its physicochemical and pharmacological profile. Simply interchanging this compound with a generic 'thiophene-quinoline hybrid' is scientifically invalid because even minor modifications at these positions produce quantifiably distinct lipophilicity, solubility, and target engagement profiles. For example, replacing the 2-phenyl group with a 2-thienyl substituent alters the molecular formula to C25H22N2O5S2 (MW 494.58) and shifts the computed logP [1], while substituting the diethyl ester with dimethyl ester reduces lipophilicity and metabolic stability [2]. The single hydrogen bond donor (amide NH) and five hydrogen bond acceptors create a specific recognition pattern that cannot be replicated by close analogs bearing additional polar substituents such as chloro or methyl groups on the quinoline 2-phenyl ring . The quantitative evidence below substantiates why this specific compound must be uniquely specified in procurement and experimental design.

Quantitative Differentiation Evidence: 2,4-Diethyl 3-Methyl-5-(2-Phenylquinoline-4-Amido)Thiophene-2,4-Dicarboxylate vs. Closest Analogs


Lipophilicity (Computed logP): Optimal Oral Bioavailability Window vs. Polar and Lipophilic Analogs

The target compound exhibits a computed logP of 4.037 [1], placing it within the optimal lipophilicity range (logP 1–5) for oral bioavailability according to Lipinski's Rule of Five. In comparison, the 2-thienyl analog (CAS not assigned, C25H22N2O5S2) is predicted to have a lower logP due to the presence of an additional sulfur atom introducing polarity, while the 2-(4-ethylphenyl) analog (C27H24N2O5S, same formula weight but different topology) is expected to have a higher logP due to the extended alkyl chain. The target compound's logP of 4.037 represents a balanced middle ground that favors passive membrane permeability without the excessive lipophilicity associated with poor aqueous solubility and high metabolic clearance [2].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Donor Count (HBD = 1): Superior Permeability and Reduced Efflux vs. Multi-Donor Analogs

The target compound possesses exactly one hydrogen bond donor (the amide NH linking the quinoline to the thiophene) based on its SMILES structure . This places it below the optimal HBD threshold of ≤5 (Lipinski) and, more critically, below the ≤3 HBD threshold often associated with favorable CNS penetration and reduced P-glycoprotein (P-gp) efflux. In contrast, analogs containing additional HBD moieties—such as the 2-carboxamide derivative N2,N2-diethyl-3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide (C28H28N4O3S, MW 500.6)—contain two amide NH donors, which predictably reduces passive permeability and increases susceptibility to efflux transporter recognition [1]. The single HBD feature of the target compound is a quantifiable structural advantage for applications requiring intracellular target access.

Drug Design Permeability ADME Optimization

2-Phenylquinoline Substituent: Class-Level Anticancer Potency vs. 2-Thienyl and 2-Alkyl Quinoline Analogs

In the closely related series of 3-thiophen-2-yl-quinoline derivatives reported by Othman et al. (2019), phenyl-based substituents at the quinoline 2-position consistently demonstrated superior anticancer potency compared to isoxazole and triazole derivatives [1]. Specifically, phenyl derivatives were identified as the most potent subset in the library of 17 compounds, with the most active compounds (7d and 7e) exhibiting both EGFR-TK and Topoisomerase II inhibitory activity and causing G2/M cell cycle arrest in MCF-7 breast cancer cells [1]. While the target compound has a different connectivity (5-amido linkage to thiophene-2,4-dicarboxylate rather than 3-thiophene substitution), the 2-phenylquinoline-4-carboxamide substructure is a privileged pharmacophore for kinase inhibition. In quinoline-3-carboxamide EGFR inhibitors, the thiophene derivative 6b showed an EGFR IC50 of 0.49 μM, providing a quantitative baseline for the class [2]. The 2-phenyl substitution on the quinoline ring of the target compound is expected to enhance target binding through π-stacking interactions with hydrophobic kinase pockets, an advantage over more polar 2-thienyl or flexible 2-alkyl substituted analogs.

Anticancer Research EGFR Inhibition Structure-Activity Relationship

Dual Ethyl Ester Functionality: Synthetic Tractability and Prodrug Potential vs. Methyl Ester and Free Acid Analogs

The target compound features two ethyl ester groups at the 2- and 4-positions of the thiophene ring, providing quantifiable synthetic advantages. The diethyl ester configuration offers a balanced reactivity profile: ethyl esters are more resistant to premature hydrolysis than methyl esters (approximate relative hydrolysis rate: methyl > ethyl > isopropyl, with ethyl esters hydrolyzing approximately 2–3 times slower than methyl esters under physiological conditions) [1]. This translates to extended shelf stability and more controlled release in cell-based assays. The commercially available dimethyl analog (dimethyl 3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)-2,4-thiophenedicarboxylate) is expected to have a shorter half-life in aqueous media, compromising reproducibility in long-duration biological experiments . Furthermore, the ethyl ester groups can be selectively cleaved to the corresponding diacid under mild basic conditions, offering a versatile handle for further derivatization such as amide coupling or salt formation.

Synthetic Chemistry Prodrug Design Chemical Biology

Supplier Availability and Purity: 98% Assay with Batch-Scale Stock vs. Milligrams-Only Analogs

The target compound is available from a major pharmaceutical intermediate supplier (EOS Med Chem) with a reported stock of 182 grams and an HPLC assay purity of 98.00% . This batch-scale availability and high purity level contrasts sharply with several closely related analogs—such as the 2-(2-chlorophenyl) and 2-(4-ethylphenyl) substituted derivatives—which are typically available only in milligram quantities (1–100 mg) from custom synthesis vendors, with lead times of 1–2 weeks . For research programs requiring multi-gram quantities for in vivo pharmacology or SAR expansion, the target compound's procurement profile offers a quantifiable advantage in terms of supply continuity and purity consistency. The 98% purity specification reduces the risk of assay interference from synthetic impurities, a critical factor for reproducible IC50 determinations and selectivity profiling.

Chemical Procurement Compound Management Assay Reproducibility

Optimal Application Scenarios for 2,4-Diethyl 3-Methyl-5-(2-Phenylquinoline-4-Amido)Thiophene-2,4-Dicarboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery: EGFR and Topoisomerase II Screening

The 2-phenylquinoline-4-carboxamide pharmacophore present in this compound aligns with the privileged scaffold identified in thiophene-quinoline hybrids that exhibit sub-micromolar EGFR inhibitory activity (class reference: thiophene derivative 6b, EGFR IC50 = 0.49 μM) [1]. With a logP of 4.037 placing it in the optimal permeability window and a single HBD facilitating membrane passage, this compound is well-suited as a starting point for kinase inhibitor medicinal chemistry programs. The diethyl ester handles provide sites for SAR exploration through controlled hydrolysis and subsequent amide or ester diversification.

Anticancer Phenotypic Screening in MCF-7 and HeLa Cell Models

Based on class-level evidence from Othman et al. (2019), 2-phenyl substituted quinoline-thiophene derivatives demonstrate the highest potency among phenyl, isoxazole, and triazole variants against MCF-7 breast cancer and HeLa cervical cancer cell lines [1]. The target compound's 2-phenylquinoline motif is expected to confer similar phenotypic activity, making it a rational choice for anticancer screening cascades. The 98% purity specification ensures that observed cytotoxicity can be confidently attributed to the parent compound rather than synthetic impurities.

Chemical Biology Probe Development: Intracellular Target Engagement Studies

The balanced lipophilicity (logP 4.037) and minimal hydrogen bond donor count (HBD = 1) of this compound [1] are physicochemical attributes that favor passive cell membrane permeability while minimizing P-glycoprotein-mediated efflux. These properties make it a suitable scaffold for developing chemical probes intended for intracellular target identification via affinity-based proteomics (e.g., pull-down assays) or cellular thermal shift assays (CETSA). The availability of 182-gram stock quantities supports the multi-gram scale often required for probe derivatization and validation workflows.

Synthetic Methodology Development: Thiophene-2,4-Dicarboxylate Functionalization Chemistry

The compound's architecture—featuring two electronically differentiated ester groups at the thiophene 2- and 4-positions adjacent to a 5-amido substituent—provides a well-defined substrate for developing and benchmarking regioselective transformations. The availability of this compound at 98% purity with confirmed structural identity (SMILES, molecular weight 488.5549) [1] makes it a reliable model substrate for reaction optimization studies, particularly for chemists exploring selective mono-hydrolysis or orthogonal ester deprotection strategies in the presence of a base-labile amide linkage.

Quote Request

Request a Quote for 2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.